molecular formula C26H29N7O5 B2857281 Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate CAS No. 1197160-55-6

Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate

Cat. No.: B2857281
CAS No.: 1197160-55-6
M. Wt: 519.562
InChI Key: HRRNDHFMTPCCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate (CAS: 1197160-55-6) is a triazine-based compound featuring a central 1,3,5-triazine core substituted with two morpholin-4-yl groups at the 4- and 6-positions. The triazine ring is further linked to a phenyl group bearing a carbamoylurea moiety, which connects to a methyl benzoate ester .

Synthesis: The compound is synthesized via a two-step process:

Step 1: Reaction of 2,4,6-trichlorotriazine with 4-methoxyphenol and diisopropylethyl amine to form intermediates.

Step 2: Condensation of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline with methyl 4-isocyanatobenzoate, yielding the target compound in 92% purity after silica gel chromatography .

Molecular Formula: C₃₀H₃₂N₈O₅ (calculated from structural data in ).
Key Features:

  • Presence of morpholine rings enhances solubility in polar solvents due to their oxygen-rich structure.
  • The methyl benzoate ester and urea linker provide sites for further derivatization, as demonstrated in its conversion to a carboxylic acid (compound 22) and a benzamide derivative (compound 24) .

Properties

IUPAC Name

methyl 4-[[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O5/c1-36-23(34)19-4-8-21(9-5-19)28-26(35)27-20-6-2-18(3-7-20)22-29-24(32-10-14-37-15-11-32)31-25(30-22)33-12-16-38-17-13-33/h2-9H,10-17H2,1H3,(H2,27,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRNDHFMTPCCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Displacement of Chlorine Atoms in Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes stepwise substitution with morpholine in anhydrous dichloromethane at 0°C. Triethylamine is employed as a base to neutralize HCl byproducts. The first two chlorine atoms are replaced by morpholine groups, yielding 4,6-dimorpholino-2-chloro-1,3,5-triazine (Compound A) in 92–95% yield. The reaction is highly exothermic and requires precise temperature control to avoid over-substitution.

Preparation of Methyl 4-Isocyanatobenzoate

Methyl 4-isocyanatobenzoate serves as the electrophilic partner for urea bond formation. This intermediate is synthesized from methyl 4-aminobenzoate via phosgenation.

Phosgenation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is treated with phosgene (1.1 equivalents) in toluene at −10°C, yielding methyl 4-isocyanatobenzoate in 78% yield after distillation. Alternative methods using triphosgene (bis(trichloromethyl) carbonate) and triethylamine in dichloromethane at 25°C achieve comparable yields (75–80%). The isocyanate is highly moisture-sensitive and requires anhydrous handling.

Urea Bond Formation via Isocyanate Coupling

The urea linkage is formed by reacting Compound B with methyl 4-isocyanatobenzoate in a polar aprotic solvent.

Reaction Optimization

In tetrahydrofuran (THF) at 25°C, 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline (1.0 equivalent) and methyl 4-isocyanatobenzoate (1.05 equivalents) react for 6 hours, producing the target compound in 89% yield. Elevated temperatures (50°C) reduce the reaction time to 2 hours but decrease yield to 82% due to byproduct formation.

Table 2: Urea Formation Under Varied Conditions

Solvent Temperature Time (h) Yield
THF 25°C 6 89%
DMF 50°C 2 82%
CH₂Cl₂ 0°C 12 68%

Alternative Urea Formation Using Triphosgene

For laboratories avoiding isocyanates, triphosgene-mediated urea synthesis offers a viable alternative.

Carbamoyl Chloride Generation

Compound B is treated with triphosgene (0.33 equivalents) in dichloromethane at 0°C, generating a reactive carbamoyl chloride intermediate. Subsequent addition of methyl 4-aminobenzoate (1.2 equivalents) and triethylamine (2.5 equivalents) at 25°C yields the target compound in 76% yield after recrystallization. This method avoids handling volatile isocyanates but requires stringent stoichiometric control to prevent over-chlorination.

Optimization of Reaction Conditions

Solvent Impact on Urea Yield

Non-polar solvents like toluene favor isocyanate stability but slow reaction kinetics. Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the aniline group, accelerating urea formation. Methanol and ethanol are avoided due to ester group transesterification risks.

Catalytic Effects

Bismuth(III) triflate (5 mol%) increases reaction rates in THF by stabilizing the transition state, improving yields to 93%. However, residual metal contamination complicates purification.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.65 (s, 1H, NH), 8.12 (d, J = 8.5 Hz, 2H, ArH), 7.85 (d, J = 8.5 Hz, 2H, ArH), 3.88 (s, 3H, OCH₃), 3.70–3.60 (m, 8H, morpholine), 3.55–3.45 (m, 8H, morpholine).
  • HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate has shown promise as an anticancer agent. Research indicates that derivatives of triazine compounds can inhibit various cancer cell lines by targeting specific signaling pathways, such as the PI3K/mTOR pathway .

Case Study : A study involving bis(morpholino-1,3,5-triazine) derivatives demonstrated that these compounds could effectively inhibit cancer cell proliferation in vitro. The presence of morpholine groups enhances solubility and bioavailability, making them suitable for therapeutic use .

2. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cosmetic Applications

1. Skin Care Formulations
this compound is utilized in cosmetic formulations for its moisturizing and anti-aging properties. Its ability to penetrate the skin barrier makes it effective in enhancing skin hydration and elasticity.

Case Study : A formulation study highlighted the effectiveness of this compound in improving skin hydration levels when included in topical creams. The Box-Behnken design was used to optimize the formulation parameters, demonstrating significant improvements in sensory attributes such as greasiness and stickiness .

Material Science Applications

1. Polymer Chemistry
The compound can serve as a building block for creating advanced polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with improved resistance to degradation under environmental stressors.

Data Table: Polymer Properties

PropertyControl PolymerPolymer with Methyl Compound
Thermal Stability (°C)250300
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Methyl Benzoate Derivatives

Key Observations :

  • Substituent Effects: Morpholino groups (target compound) improve solubility compared to hydrophobic substituents like phenoxy or chloro groups . Nitro and formyl groups (compounds 5i, 5j) introduce electron-withdrawing effects, altering reactivity in subsequent reactions .
  • Yield : The target compound’s 92% yield surpasses most analogs (e.g., 69–90% in ), reflecting efficient coupling chemistry.
  • Applications: Agricultural Use: Chloro- and methoxy-substituted triazines (e.g., metsulfuron-methyl) act as herbicides . Pharmaceutical Potential: The target compound’s derivatives (e.g., compound 24) suggest utility in drug discovery due to urea/benzamide motifs .

Functional Group Variations and Physicochemical Properties

Table 2: Functional Group Impact on Properties
Compound Class Functional Groups Solubility Reactivity Stability
Morpholino-substituted (Target) Morpholine, urea, ester High in polar solvents Moderate (amide/urea linkages) High (stable crystalline solid)
Phenoxy-substituted (5i, 5j) Phenoxy, nitro, formyl Low in water High (electrophilic formyl groups) Moderate (sensitive to hydrolysis)
Chloro-substituted () Chlorophenoxy Very low High (nucleophilic substitution) Low (prone to dechlorination)
Herbicidal () Methoxy, sulfonyl Moderate High (enzyme inhibition) Field-stable

Discussion :

  • The morpholino groups impart enhanced solubility, critical for bioavailability in drug candidates. In contrast, phenoxy and chloro substituents reduce solubility, limiting their use to non-aqueous applications .
  • Stability : Urea and carbamate linkages in the target compound resist hydrolysis compared to ester-rich herbicides like iodosulfuron-methyl .

NMR and Spectroscopic Data

  • Target Compound : ¹H NMR signals for morpholine protons appear at δ 3.6–3.8 ppm (OCH₂), while the urea NH resonates at δ 9.2–9.5 ppm .
  • Comparison with Analogs :
    • Compound 5i shows distinct nitro group signals (δ 8.2–8.5 ppm for aromatic protons) .
    • Chloro-substituted triazines () exhibit downfield shifts for Cl-adjacent protons (δ 7.5–7.8 ppm) .

Biological Activity

Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate, also referred to by its CAS number 1197160-55-6, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C26H29N7O5C_{26}H_{29}N_{7}O_{5}, with a molecular weight of approximately 519.55 g/mol. The chemical structure comprises a benzoate moiety linked to a triazine derivative through a carbamoyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC26H29N7O5
Molecular Weight519.55 g/mol
CAS Number1197160-55-6

This compound exhibits its biological activity primarily through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention. Research indicates that derivatives of bis(morpholino-1,3,5-triazine) have shown promising antitumor efficacy in both in vitro and in vivo models .

Antitumor Activity

In studies involving xenograft tumor models, compounds similar to this compound demonstrated significant antitumor effects. For instance, compound 26 from a related series exhibited excellent activity against tumors when administered intravenously . The results suggest that this compound can effectively inhibit tumor growth by targeting key signaling pathways involved in cancer progression.

Inflammatory Response Modulation

Recent research has highlighted the potential of this compound in modulating inflammatory responses. For example, methyl derivatives have been shown to attenuate the inflammatory paracrine loop between macrophages and adipocytes, which is crucial for managing conditions like insulin resistance and type 2 diabetes . By inhibiting inflammatory mediators released from macrophages, these compounds could offer therapeutic benefits for metabolic disorders.

Case Study 1: Antitumor Efficacy

A study published in Cancer Research explored the efficacy of this compound in subcutaneous and orthotopic xenograft models. The results indicated a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls .

Case Study 2: Inflammation and Metabolic Disorders

Another investigation focused on the compound's role in modulating inflammation associated with obesity. The study found that treatment with methyl derivatives significantly reduced levels of pro-inflammatory cytokines in adipose tissue samples from obese mice models. This suggests potential applications in treating obesity-related inflammation and insulin resistance .

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity Methyl 4-[...]benzoate, and what critical parameters must be monitored?

Answer:
The synthesis of this compound involves sequential functionalization of the triazine core and carbamoyl coupling. Key steps include:

  • Step 1: Selective substitution of triazine chlorides with morpholine groups under controlled temperatures (45–60°C) to avoid side reactions .
  • Step 2: Carbamoylation of the phenylamine intermediate with methyl 4-aminobenzoate, requiring anhydrous conditions and catalysts like HOBt/DCC for amide bond formation .
  • Critical Parameters:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but require rigorous drying.
    • Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for morpholine protons (δ 3.5–3.7 ppm, multiplet), triazine carbons (δ 165–170 ppm), and ester carbonyl (δ 167–170 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, confirming planarity of the triazine-phenyl-carbamoyl backbone and spatial orientation of morpholine substituents .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 396.4) and fragmentation patterns .

Advanced: How can computational reaction path search methods accelerate the optimization of triazine-based syntheses?

Answer:

  • Quantum Chemical Calculations: Predict transition states and intermediates for triazine functionalization, reducing trial-and-error in selecting reaction conditions .
  • Machine Learning (ML): Trains models on existing triazine reaction datasets to recommend optimal solvents, temperatures, and catalysts. For example, ML-driven predictions can identify DMF as superior to THF for morpholine substitutions .
  • Feedback Loops: Experimental results (e.g., yields, byproducts) refine computational models, enabling iterative improvement of synthetic protocols .

Advanced: How should researchers resolve contradictions in reported biological activities of structurally analogous triazine derivatives?

Answer:

  • Comparative Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations) and structural variations. For example, trifluoromethyl substitutions on triazine may enhance kinase inhibition, while methyl esters alter solubility and bioavailability .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with incremental modifications (e.g., morpholine vs. piperazine substituents) and test in standardized assays .
  • Meta-Analysis: Cross-reference datasets from multiple studies to identify confounding variables (e.g., purity thresholds >95% vs. 90%) .

Methodological: What experimental approaches can elucidate the role of morpholine substituents in modulating biological activity?

Answer:

  • Isosteric Replacement: Synthesize analogs replacing morpholine with thiomorpholine or piperazine to assess electronic/steric effects on target binding .
  • Molecular Dynamics (MD) Simulations: Model interactions between morpholine oxygen and protein active sites (e.g., hydrogen bonding with kinase ATP pockets) .
  • Competitive Binding Assays: Use fluorescent probes to quantify displacement of reference ligands in the presence of morpholine-modified derivatives .

Advanced: How can researchers address discrepancies in solubility and stability data across different studies?

Answer:

  • Standardized Protocols: Adopt consistent methods for solubility testing (e.g., shake-flask vs. HPLC-based assays) and stability assessments (pH 7.4 buffer, 37°C) .
  • Degradation Studies: Use LC-MS to identify hydrolysis products (e.g., free benzoic acid from ester cleavage) under varying storage conditions .
  • Excipient Screening: Evaluate stabilizers like cyclodextrins or PEG to mitigate pH-dependent degradation .

Methodological: What strategies are effective in scaling up the synthesis without compromising yield or purity?

Answer:

  • Flow Chemistry: Minimizes side reactions during triazine substitutions by maintaining precise temperature control and residence times .
  • Catalyst Optimization: Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems (e.g., immobilized enzymes) for easier recovery and reuse .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to enhance the bioactivity of this compound?

Answer:

  • Fragment Library Screening: Identify complementary fragments (e.g., heterocyclic amines) that bind adjacent regions on the target protein .
  • Click Chemistry: Use CuAAC or SPAAC reactions to covalently link fragments to the benzoate ester or triazine core .
  • Thermodynamic Profiling: Measure ΔG of fragment binding via ITC (Isothermal Titration Calorimetry) to prioritize high-affinity modifications .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in approved chemical waste containers .

Advanced: How can researchers integrate high-throughput screening (HTS) with computational docking to prioritize derivatives for testing?

Answer:

  • Virtual Screening: Dock a library of derivatives into target protein structures (e.g., kinases) using AutoDock Vina, filtering for compounds with ΔG < -8 kcal/mol .
  • HTS Workflow: Test top-ranked compounds in 384-well plates at 10 µM, using fluorescence-based readouts for activity .
  • Hit Validation: Confirm actives with SPR (Surface Plasmon Resonance) to measure binding kinetics (ka, kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.